Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
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Overview
Description
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is an organic compound that features a pyridine ring and a benzylamine moiety with three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and 3,4,5-trimethoxybenzylamine.
Condensation Reaction: The aldehyde group of pyridine-3-carboxaldehyde reacts with the amine group of 3,4,5-trimethoxybenzylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can further modify the compound, especially if there are additional functional groups present.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the benzene ring.
Scientific Research Applications
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-ylmethyl-(3,4,5-trimethoxy-phenyl)-amine
- Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-alcohol
- Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-ketone
Uniqueness
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is unique due to the presence of both a pyridine ring and a benzylamine moiety with three methoxy groups. This combination of structural features imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGBWAMPNKPKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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